Cytochrome c fragment (93-108) is a peptide derived from the larger cytochrome c protein, which plays a crucial role in cellular respiration and apoptosis. This specific fragment has garnered attention due to its involvement in apoptotic signaling pathways, particularly in the formation of the apoptosome complex with Apaf-1 and caspase-9. Cytochrome c itself is a small heme protein located within the mitochondria, essential for electron transport and energy production in aerobic organisms.
Cytochrome c is predominantly found in the mitochondria of eukaryotic cells. The fragment (93-108) corresponds to a specific sequence within the cytochrome c protein, which is highly conserved across various species, indicating its fundamental biological importance. The full-length cytochrome c protein typically consists of approximately 104 amino acids, with variations existing among different organisms .
Cytochrome c is classified as a metalloprotein due to its heme group, which contains iron and is critical for its electron transfer capabilities. It belongs to the larger family of cytochromes, specifically classified as c-type cytochromes characterized by a covalent bond between the heme and the polypeptide chain via thioether linkages .
The synthesis of cytochrome c fragment (93-108) can be achieved through several methods:
In solid-phase synthesis, protected amino acids are sequentially added to a growing peptide chain on a solid support. After synthesis, deprotection and cleavage from the support yield the desired peptide. In recombinant methods, after expression and purification, post-translational modifications may need to be addressed to ensure proper folding and functionality.
The molecular structure of cytochrome c fragment (93-108) includes a sequence of amino acids that contributes to its functional properties. This fragment contains essential residues that facilitate interactions with other proteins involved in apoptosis.
The molecular formula for this fragment is , reflecting its composition of carbon, hydrogen, nitrogen, and oxygen . The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformation and interactions.
Cytochrome c fragment (93-108) participates in several critical biochemical reactions:
The binding affinity and kinetics of these interactions can be studied using surface plasmon resonance or isothermal titration calorimetry to quantify binding constants and thermodynamic parameters.
The mechanism by which cytochrome c fragment (93-108) initiates apoptosis involves several steps:
Experimental studies have shown that depletion of cytochrome c results in a failure to activate these caspases, underscoring its essential role in apoptosis .
Cytochrome c fragment (93-108) is typically a soluble peptide under physiological conditions. Its solubility allows it to diffuse within the cytosol where it exerts its functions.
The peptide exhibits properties typical of proteins containing aromatic and polar residues, influencing its interaction with other biomolecules. Its stability can be affected by factors such as pH and temperature.
Spectroscopic techniques like ultraviolet-visible spectroscopy can be used to study its absorption characteristics, particularly related to its heme group.
Cytochrome c fragment (93-108) has several significant applications in scientific research:
The cytochrome c fragment (93-108) comprises the C-terminal α-helix, with the primary sequence H₂N-ANERADLIAYLKQATK-OH [1]. Evolutionary analysis across 285 species reveals exceptional conservation of Leu94 and Tyr97 (>98% sequence identity) [2] [8]. Leu94 stabilizes the hydrophobic core through van der Waals interactions with heme propionates, while Tyr97 forms a hydrogen-bonding network with Gly6 and Phe10 of the N-terminal helix [1] [4]. Substitutions at these positions (e.g., Leu94Gly) reduce folding rates by 50% and destabilize the molten globule intermediate [2] [8]. Other conserved residues include Lys100 and Thr104, which participate in salt bridges and helix capping [9].
Table 1: Evolutionarily Conserved Residues in Cytochrome c Fragment (93-108)
Residue Position | Conservation Rate (%) | Functional Role | Consequence of Mutation |
---|---|---|---|
Leu94 | 99.6 | Hydrophobic core packing; heme contact | 2-fold ↓ folding rate; destabilized molten globule |
Tyr97 | 98.9 | H-bonding to N-terminal helix (Gly6/Phe10) | Disrupted N/C-helix interface; ↓ Tm by 7°C |
Lys100 | 95.2 | Salt bridge formation | Impaired electron transfer kinetics |
Thr104 | 93.7 | Helix capping; backbone stabilization | Increased helical flexibility |
The fragment anchors the N/C-terminal helix interface, a conserved structural motif where Tyr97 (C-helix) forms 23 interatomic contacts with Gly6/Phe10 (N-helix) [2] [4]. This interface maintains protein rigidity by restricting helical mobility, as demonstrated by NMR dynamics studies [4] [9]. Evolutionary comparisons show that primates exhibit enhanced stabilization of this interface via additional salt bridges (e.g., Glu92-Lys95), correlating with optimized electron transfer efficiency in high-energy-demand tissues like the brain [3] [8]. Disruption of this interface (e.g., Tyr97Phe mutation) reduces cytochrome c’s melting temperature (Tm) by 7°C and destabilizes the hydrophobic heme crevice [4].
Table 2: N/C-Terminal Helix Interactions Across Species
Species | Interface Residue Pairs | Interaction Type | Interface Stability (ΔG, kJ/mol) |
---|---|---|---|
Human | Tyr97-Gly6, Tyr97-Phe10 | H-bonding, π-stacking | -42.3 ± 1.5 |
Yeast | Tyr97-Phe10, Leu94-Gly6 | Hydrophobic packing | -38.1 ± 1.2 |
Thermophilic H. thermoluteolus | Tyr97-Phe10, Lys95-Glu92 | Salt bridge, H-bonding | -49.6 ± 0.8 |
Bovine | Tyr97-Gly6, Leu94-Phe10 | Van der Waals, H-bonding | -40.7 ± 1.0 |
The fragment’s stability arises from:
Thermophilic cytochrome c′ (PHCP) enhances these interactions via Leu76Val and Ala20Gly substitutions, increasing hydrophobic contact surface area by 15% compared to mesophilic counterparts [4]. Mutagenesis studies confirm that Leu94Ile reduces heme burial depth by 40%, while Tyr97Phe abolishes peroxidase activity by disrupting H-bonding [4] [9].
The 93-108 fragment acts as a folding nucleation site:
Table 3: Folding Kinetics of Cytochrome c (93-108) Mutants
Mutant | Folding Rate (kf, s⁻¹) | Unfolding Rate (ku, ×10³ s⁻¹) | ΔΔGunfold (kJ/mol) | Molten Globule Population (%) |
---|---|---|---|---|
Wild-type | 12.0 ± 0.8 | 2.5 ± 0.3 | 0 | 65 ± 3 |
Leu94Gly | 6.2 ± 0.5 | 20.1 ± 1.1 | +9.7 | 22 ± 2 |
Tyr97Phe | 8.7 ± 0.6 | 8.9 ± 0.7 | +5.3 | 41 ± 3 |
Lys100Ala | 10.1 ± 0.7 | 4.2 ± 0.4 | +2.1 | 58 ± 4 |
Stability is quantified via:
Table 4: Thermodynamic Parameters of Cytochrome c Fragment (93-108) Variants
Variant | Tm (°C) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
---|---|---|---|---|
Wild-type (human) | 85.0 ± 0.5 | 28.5 ± 0.8 | 320 ± 10 | 890 ± 20 |
Leu94Gly | 71.2 ± 0.7 | 11.4 ± 0.5 | 198 ± 8 | 580 ± 15 |
Tyr97Phe | 78.1 ± 0.6 | 20.3 ± 0.7 | 285 ± 9 | 810 ± 18 |
Thermophilic PHCP (Leu76Val/Ala20Gly) | 98.3 ± 0.4 | 39.8 ± 1.0 | 380 ± 12 | 1020 ± 25 |
Yeast iso-1 | 79.5 ± 0.5 | 25.1 ± 0.6 | 305 ± 10 | 860 ± 20 |
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